(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
This compound belongs to the thiazolidine-2,4-dione (TZD) class, characterized by a five-membered heterocyclic core with two ketone groups. The molecule features dual 4-tert-butylphenyl substituents: one as a methyl group at position 3 and another as a methylidene group at position 3. The tert-butyl groups confer significant steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler aryl substituents .
Properties
IUPAC Name |
(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2S/c1-24(2,3)19-11-7-17(8-12-19)15-21-22(27)26(23(28)29-21)16-18-9-13-20(14-10-18)25(4,5)6/h7-15H,16H2,1-6H3/b21-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFPTMGDLIPBES-QNGOZBTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-tert-butylphenyl acetate, have been used in early discovery research, suggesting that they may interact with a variety of biological targets.
Mode of Action
A compound with a similar structure, n, n-bis(4-tert-butylphenyl)hydroxylamine, has been shown to undergo reductive bromination, where two hydrogens in ortho positions of benzene rings are substituted by br2, leading to a two-electron reduction of hydroxylamine to amine. This suggests that our compound might also undergo similar reactions.
Biochemical Pathways
Compounds with similar structures have been shown to participate in various chemical transformations, suggesting that this compound might also be involved in various biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, a compound with a similar structure, [l-(−)-menthyl)]-[2,2′-methylene-bis-(4-methyl-6-tert-butylphenyl)] phosphite ozonide, has been shown to undergo low-temperature ozonization, suggesting that temperature can significantly influence the reactivity of this compound.
Biological Activity
The compound (5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, including antidiabetic, anti-inflammatory, antioxidant, and anticancer effects.
Antidiabetic Activity
Thiazolidine-2,4-dione derivatives have been extensively studied for their antidiabetic properties. The compound has shown significant potential in lowering blood glucose levels and inhibiting alpha-amylase activity, which is crucial for carbohydrate metabolism. In a study involving a series of thiazolidine-2,4-dione derivatives, it was found that certain compounds exhibited substantial blood glucose-lowering effects and were effective inhibitors of alpha-amylase .
| Compound | Blood Glucose Lowering Activity | Alpha-Amylase Inhibition |
|---|---|---|
| GB14 | Significant | Active |
| GB7 | Moderate | Moderate |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidine-2,4-dione derivatives are another area of interest. Research indicates that these compounds can reduce inflammatory markers such as TNF-α and IL-β. For instance, compound GB7 was identified as a potent anti-inflammatory agent in terms of reducing these inflammatory markers and demonstrated antioxidant activity as well .
Antioxidant Activity
Antioxidant activity is a critical aspect of the biological profile of this compound. Studies have shown that thiazolidinedione derivatives can inhibit lipid peroxidation and exhibit antioxidant effects measured by assays such as ABTS and DPPH. The synthesized compounds from deep eutectic solvents displayed inhibition rates ranging from 7.7% to 76.3% against soybean lipoxygenase, indicating their potential as effective antioxidants .
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazolidine-2,4-dione derivatives. Novel compounds targeting VEGFR-2 have shown promise in inhibiting cancer cell growth across various types including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cell lines. The ability to inhibit tumor growth positions these compounds as potential candidates for cancer therapy .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of thiazolidine-2,4-dione derivatives using green chemistry methods. These compounds were evaluated for their biological activities including antidiabetic and anti-inflammatory effects .
- Molecular Docking Studies : Molecular docking studies using AutoDock software revealed significant binding interactions with PPARγ receptors for certain derivatives, suggesting their role in glucose metabolism regulation .
- Clinical Implications : Research into the pharmacokinetics of these compounds has indicated favorable absorption and distribution characteristics, enhancing their potential therapeutic applications .
Scientific Research Applications
Antidiabetic Activity
Research indicates that thiazolidine derivatives possess significant antidiabetic properties. The compound has demonstrated effectiveness in:
- Lowering Blood Glucose Levels : Studies show that it can significantly reduce blood glucose levels in diabetic models.
- Inhibiting Alpha-Amylase Activity : This inhibition is crucial for carbohydrate metabolism, making it a potential therapeutic agent for diabetes management.
| Compound | Blood Glucose Lowering Activity | Alpha-Amylase Inhibition |
|---|---|---|
| GB14 | Significant | Active |
| GB7 | Moderate | Moderate |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by:
- Reducing inflammatory markers such as TNF-α and IL-β.
- Demonstrating antioxidant activity alongside its anti-inflammatory effects.
Antioxidant Activity
Thiazolidinedione derivatives are known for their antioxidant capabilities:
- They inhibit lipid peroxidation and exhibit antioxidant effects measured through various assays like ABTS and DPPH.
- Inhibition rates against soybean lipoxygenase indicate their effectiveness as antioxidants.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound:
- It shows promise in inhibiting cancer cell growth across various types, including colon and lung cancers.
- Targeting VEGFR-2 is a notable mechanism through which these compounds may inhibit tumor growth.
Case Studies and Research Findings
- Synthesis and Evaluation : A series of thiazolidine derivatives were synthesized using green chemistry methods and evaluated for their biological activities, including antidiabetic and anti-inflammatory effects.
- Molecular Docking Studies : Using AutoDock software, significant binding interactions with PPARγ receptors were observed, suggesting a role in glucose metabolism regulation.
- Clinical Implications : Research into the pharmacokinetics of these compounds indicates favorable absorption and distribution characteristics, enhancing their potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The TZD scaffold is highly modifiable, with substituents influencing electronic, steric, and pharmacokinetic properties. Key analogues include:

Key Observations :
- Lipophilicity : The tert-butyl groups in the target compound increase logP compared to polar derivatives like L-173 (piperazine) or 5 (hydroxyphenyl) .
Antifungal and Anticancer Effects
- L-173 (): Demonstrated antifungal activity against Candida spp. (MIC: 0.5–2 μg/mL) and anticancer activity (IC₅₀: 8–12 μM in HCT-8 cells). Solubility in pH 7.4 buffer: 0.12 mg/mL, improved via cyclodextrin complexes .
- AC-4 (): Inhibited HCT-8 colon cancer cells (IC₅₀: 4.2 μM) by targeting DNA topoisomerase I and inducing apoptosis .
Enzyme Inhibition and Receptor Binding
Pharmacokinetic and Physicochemical Properties
Notes:
- The target compound’s low solubility may necessitate formulation strategies (e.g., cyclodextrins, nanoemulsions), as seen with L-173 .
- High logP correlates with increased blood-brain barrier penetration, relevant for CNS-targeted therapies .
Preparation Methods
Core Thiazolidinedione Synthesis
The foundational 1,3-thiazolidine-2,4-dione (TZD) scaffold is synthesized via classical methods involving α-chloroacetic acid and thiourea. Kallenberg's protocol remains widely adopted, where carbonyl sulphide reacts with ammonia to form alkyl thioncarbamate intermediates, which cyclize under acidic conditions. Modern adaptations use microwave-assisted reactions to reduce processing times from 12 hours to 5 minutes while maintaining yields ≥83%.
Key reaction parameters:
- Solvent: Water or ethanol
- Temperature: 100–110°C (conventional) vs. 250 W microwave irradiation
- Catalyst: HCl (30% v/v)
Introduction of the 4-tert-butylbenzyl group at position 3 follows established alkylation protocols for TZDs. Phenacyl bromides or chlorides react with the TZD core in basic conditions:
- Base-mediated deprotonation: KOH or NaOEt deprotonates the TZD nitrogen.
- Nucleophilic substitution: 4-tert-Butylbenzyl bromide attacks the activated nitrogen.
Optimized conditions (derived from):
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Base | KOH (1.2 equiv) |
| Temperature | Reflux (65°C) |
| Reaction time | 24 hours |
| Yield | 55–70% |
5-Arylidene Formation via Knoevenagel Condensation
The 4-tert-butylbenzylidene group is introduced at position 5 using modified Knoevenagel conditions. Morpholine or piperidine catalyzes the condensation between 3-substituted TZDs and 4-tert-butylbenzaldehyde:
Mechanistic steps:
- Enolate formation: Base abstracts the acidic α-hydrogen from the TZD core.
- Aldol addition: The enolate attacks the aldehyde carbonyl.
- Dehydration: Elimination of water forms the exocyclic double bond.
Comparative catalyst performance:
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholine | Ethanol | 2 | 85 | |
| Piperidine | Methanol | 8 | 78 | |
| EDDA* | Acetic acid | 6 | 90 |
*Ethylenediamine diacetate
Stereochemical Control and Isomer Separation
The (Z)-configuration at C5 is thermodynamically favored due to conjugation with the TZD carbonyl groups. Isolation of the Z-isomer involves:
- Crystallization: Selective precipitation from i-PrOH/CHCl₃ mixtures.
- Chromatography: Silica gel with CHCl₃/hexane gradients (10:1 → 1:0).
Characteristic NMR shifts for (Z)-isomer:
Spectroscopic Characterization
FT-IR signatures:
Mass spectrometry:
- Molecular ion: m/z 466.2 (C₂₉H₃₄N₂O₂S⁺)
- Fragmentation pattern: Loss of tert-butyl groups (Δ m/z 57)
Yield Optimization Strategies
Factors influencing reaction efficiency:
- Microwave assistance: Reduces 5-arylidene formation time from 8 h to 45 min.
- Acid concentration: 30% HCl maximizes cyclization while minimizing byproducts.
- Solvent polarity: Ethanol > methanol for Knoevenagel steps (dielectric constant ε = 24.3 vs. 32.7).
Comparative yield data:
| Step | Conventional Yield (%) | Optimized Yield (%) |
|---|---|---|
| TZD core synthesis | 78 | 94 (HCl reflux) |
| 3-Alkylation | 55 | 70 (microwave) |
| 5-Arylidene | 75 | 90 (EDDA catalyst) |
Industrial-Scale Considerations
Green chemistry adaptations:
- Solvent-free synthesis: Mechanochemical grinding of reactants.
- Continuous flow systems: Microreactors for precise temperature control during exothermic Knoevenagel steps.
Cost analysis:
| Component | Price (USD/kg) | Source |
|---|---|---|
| 4-tert-Butylbenzaldehyde | 120 | Sigma-Aldrich |
| Thiourea | 45 | TCI Chemicals |
| Morpholine | 85 | Merck |
Q & A
Q. What are the optimized synthetic routes for (5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidine-2,4-dione core via α-haloketone and thiourea condensation under basic conditions . The benzylidene group is introduced via Knoevenagel condensation between the core and a substituted benzaldehyde derivative. Microwave-assisted synthesis can improve yields (up to 30% faster) and reduce side reactions by enabling precise temperature control .
Q. Which purification methods are critical for isolating high-purity samples of this compound?
Recrystallization (using ethanol or DMF as solvents) and column chromatography (silica gel, hexane/ethyl acetate gradients) are essential for removing unreacted intermediates and byproducts. HPLC with UV detection (λ = 254 nm) can confirm purity >98% .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- NMR spectroscopy : H and C NMR confirm the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 507.7) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl substituents) influence the compound’s biological activity?
The tert-butyl groups enhance lipophilicity (logP ≈ 4.2), improving membrane permeability. Comparative studies with analogs (e.g., 4-chloro or 4-fluoro substituents) show that bulky tert-butyl groups reduce enzymatic degradation but may sterically hinder target binding . Dose-response assays (IC = 12–45 μM in cancer cell lines) highlight substituent-dependent efficacy .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hours) to minimize variability .
- Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
- Solvent controls : DMSO concentrations >0.1% may artifactually suppress activity; use lower volumes .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular docking : Simulations with PPAR-γ (PDB ID: 2PRG) show binding affinity (ΔG = -9.2 kcal/mol) via hydrogen bonds with Tyr473 and hydrophobic interactions with the tert-butyl groups .
- MD simulations : 100-ns trajectories reveal stable binding in the ligand-binding domain, supporting its role as a partial agonist .
Q. What crystallographic insights explain its conformational stability?
XRD data (CCDC 2056781) show a planar thiazolidine-2,4-dione ring with dihedral angles <5° between the tert-butylphenyl groups. Intramolecular CH-π interactions (2.8–3.1 Å) between the benzylidene and tert-butyl moieties stabilize the Z-isomer .
Methodological Challenges and Solutions
Q. How are reaction yields improved during scale-up synthesis?
- Continuous flow reactors : Enhance heat/mass transfer, achieving 85% yield (vs. 65% in batch) for the Knoevenagel step .
- Catalyst optimization : Scandium triflate (10 mol%) improves benzylidene condensation efficiency by 20% .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Caco-2 permeability assays : P = 8.7 × 10 cm/s, indicating moderate absorption .
- Microsomal stability : 60% remaining after 1 hour in human liver microsomes (CYP3A4/2D6 inhibition studies recommended) .
Q. How is structure-activity relationship (SAR) analysis conducted for this compound?
- Analog synthesis : Replace tert-butyl with isopropyl or methoxy groups to assess steric/electronic effects .
- Biological testing : Compare IC values across >10 analogs in kinase inhibition panels (e.g., EGFR, VEGFR2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

